4-[3-(Trifluoromethyl)phenoxy]benzoic acid
Overview
Description
4-[3-(Trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxybenzoic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity, making this compound a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-[3-(Trifluoromethyl)phenoxy]benzoic acid are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with 4-bromobenzoic acid under basic conditions. A common method is the use of a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent to facilitate the formation of the carbon-carbon bond between the phenol and benzoic acid moieties . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with a base like potassium carbonate (K2CO3) to deprotonate the phenol and activate it for coupling .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reaction. For instance, the use of crown-ether phase transfer catalysts in a dimethylsulfoxide/toluene mixed solvent system has been shown to significantly improve the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted phenoxybenzoic acids .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenoxy]benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound lacks the phenoxy group but shares the trifluoromethyl group, making it less versatile in certain applications.
3-(Trifluoromethyl)phenoxybenzoic acid: This isomer has the trifluoromethyl group in a different position, which can affect its reactivity and biological activity.
The unique combination of the trifluoromethyl and phenoxy groups in this compound gives it distinct properties that are advantageous in various scientific and industrial applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRTURDHKVELCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.